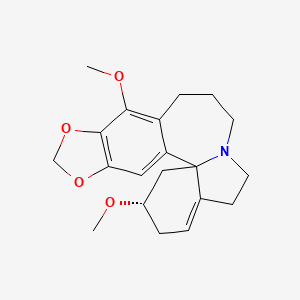
Dyshomerythrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dyshomerythrine is a naturally occurring alkaloid isolated from the New Zealand silver pine, Lagarostrobos colensoi. This compound is known for its significant activity against various agriculturally important insect pests . This compound incorporates a seven-membered C-ring, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dyshomerythrine involves several steps, starting with the preparation of the core structure. One common method includes the use of gem-dihalogenocyclopropanes as building blocks. These are prepared by the addition of dichloro- or dibromo-carbene to the corresponding olefin under phase-transfer conditions . The reaction typically involves treating a solution of the olefin and a quaternary ammonium salt in the relevant halogen form with aqueous sodium hydroxide.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when synthesized industrially, the process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of ultrasonication techniques has been found to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Dyshomerythrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in reduced forms of this compound.
Applications De Recherche Scientifique
Dyshomerythrine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound’s activity against insect pests makes it valuable in agricultural research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases caused by pests.
Mécanisme D'action
The mechanism of action of dyshomerythrine involves its interaction with specific molecular targets in insect pests. It disrupts the normal functioning of these targets, leading to the death of the pests. The exact molecular pathways involved are still under investigation, but it is believed that this compound interferes with the nervous system of the insects .
Comparaison Avec Des Composés Similaires
Dyshomerythrine is unique due to its seven-membered C-ring structure. Similar compounds include other alkaloids such as 3-epischelhammericine and 2,7-dihydrohomoerysotrine . These compounds share some structural similarities but differ in their specific biological activities and chemical properties. This compound’s unique structure contributes to its distinct mode of action and effectiveness against insect pests.
Conclusion
This compound is a fascinating compound with significant potential in various fields of research. Its unique structure and biological activity make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research into its synthesis, reactions, and applications will undoubtedly uncover even more uses for this versatile compound.
Propriétés
Numéro CAS |
91897-64-2 |
|---|---|
Formule moléculaire |
C20H25NO4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(20S)-9,20-dimethoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraene |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-9-21-8-3-4-15-16(20(13,21)11-14)10-17-19(18(15)23-2)25-12-24-17/h5,10,14H,3-4,6-9,11-12H2,1-2H3/t14-,20?/m0/s1 |
Clé InChI |
BMERDRZRTMAIND-PVCZSOGJSA-N |
SMILES isomérique |
CO[C@H]1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |
SMILES canonique |
COC1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
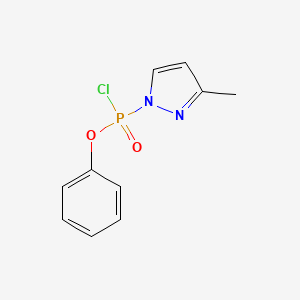

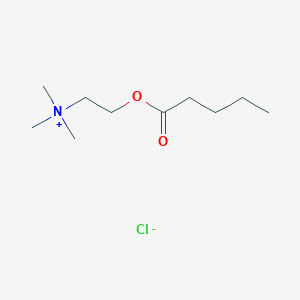

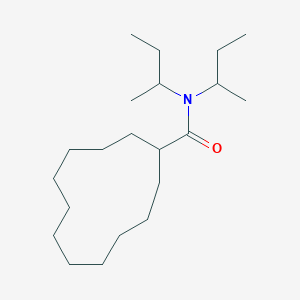



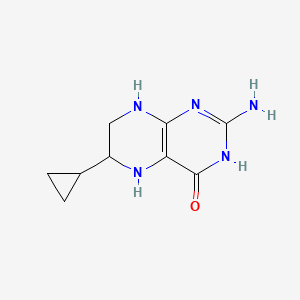

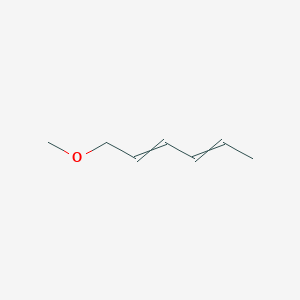
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
